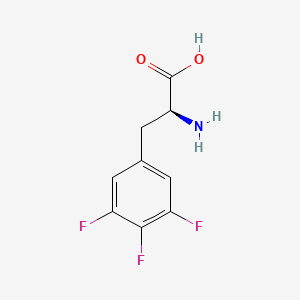

3,4,5-Trifluoro-l-phenylalanine

説明

Significance of Fluorine Substitution in Aromatic Amino Acids for Biological Research

The substitution of hydrogen with fluorine in aromatic amino acids like phenylalanine offers a unique combination of properties that researchers can exploit. Fluorine is the most electronegative element, yet it is similar in size to a hydrogen atom. nih.gov This means it can often be incorporated into a protein with minimal structural disruption. researchgate.net The strong carbon-fluorine (C-F) bond enhances the thermal and chemical stability of the amino acid and, by extension, the proteins that contain it. walshmedicalmedia.comnumberanalytics.com

The introduction of fluorine can significantly alter the physicochemical properties of an amino acid's side chain, including its acidity, basicity, hydrophobicity, and conformation. nih.gov This modification is particularly useful for studying aromatic interactions, such as cation-π interactions, which are crucial for protein structure and function. For instance, fluorinating the aromatic ring of phenylalanine can systematically alter its electrostatic potential, allowing researchers to probe the contribution of these interactions to protein stability and ligand recognition. nih.gov

Fluorinated aromatic amino acids serve as powerful probes for biophysical studies. researchgate.net Because fluorine is virtually absent in biological systems, it provides a "clean" background for analysis. beilstein-journals.org The 19F nucleus is highly sensitive in Nuclear Magnetic Resonance (NMR) spectroscopy, making it an excellent reporter for monitoring protein conformational changes, dynamics, protein-ligand interactions, and protein folding pathways. walshmedicalmedia.comnih.gov This technique, known as protein-observed fluorine NMR (PrOF NMR), has become a valuable method for ligand screening and drug discovery. beilstein-journals.orgbeilstein-journals.org

Overview of 3,4,5-Trifluoro-L-phenylalanine as a Research Tool

This compound is a specific analog of L-phenylalanine where three hydrogen atoms on the phenyl ring have been replaced by fluorine atoms. This trifluorination pattern significantly modifies the electronic properties of the aromatic ring, making it a valuable tool for investigating biological mechanisms that depend on aromatic interactions. nih.gov

The primary application of this compound in research is as a non-canonical amino acid for incorporation into proteins. Recent advancements have led to the development of engineered aminoacyl-tRNA synthetase/tRNA pairs that enable the site-specific encoding of this compound and other fluorinated analogs into proteins expressed in both bacteria (E. coli) and mammalian cells (HEK 293T). nih.gov This capability allows for the production of proteins with precisely placed trifluorophenylalanine residues at scales sufficient for biochemical and structural characterization. nih.gov By studying the effects of this substitution, researchers can gain detailed insights into the roles of specific phenylalanine residues in protein stability, enzyme catalysis, and protein-protein interactions.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 646066-73-1 azurewebsites.net |

| Molecular Formula | C₉H₈F₃NO₂ azurewebsites.net |

| Molecular Weight | 219.163 g/mol azurewebsites.net |

| IUPAC Name | (2S)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid |

Click on a property to learn more from external resources.

Detailed Research Findings

Research utilizing fluorinated phenylalanine analogs has yielded significant insights into protein science. A key area of advancement is the ability to precisely install these unnatural amino acids into proteins in living cells.

One notable study reported the development of pyrrolysine-based aminoacyl-tRNA synthetases that facilitate the efficient, site-specific incorporation of a wide range of fluorinated phenylalanine analogs, including this compound, into proteins. nih.gov This system was shown to function in both E. coli and human HEK 293T cells, opening the door for detailed studies of aromatic interactions in diverse and complex biological contexts. nih.gov The ability to produce these modified proteins in mammalian cells is particularly valuable for studying clinically relevant targets like membrane proteins. nih.gov

The table below lists several fluorinated phenylalanine analogs that have been successfully incorporated into proteins using these engineered systems, highlighting the versatility of this research tool. nih.gov

| Compound Name | Degree of Fluorination |

| 2-Monofluoro-L-phenylalanine | Mono |

| 2,4-Difluoro-L-phenylalanine | Di |

| 2,5-Difluoro-L-phenylalanine | Di |

| 2,6-Difluoro-L-phenylalanine | Di |

| This compound | Tri |

| 2,3,6-Trifluoro-L-phenylalanine | Tri |

| 2,3,4,5-Tetrafluoro-L-phenylalanine | Tetra |

| 2,3,5,6-Tetrafluoro-L-phenylalanine | Tetra |

| Pentafluoro-L-phenylalanine | Penta |

This table showcases a selection of fluorinated phenylalanine analogs used in research.

The primary utility of incorporating analogs like this compound is to modulate the electrostatic properties of the aromatic side chain without significantly altering its size. nih.gov This "subtle perturbation" approach allows researchers to dissect the contributions of hydrophobic versus electrostatic forces in processes like ligand binding and protein stabilization. nih.gov Furthermore, the unique 19F NMR signature of each fluorinated analog provides a sensitive probe for monitoring the local environment within a protein, offering atomic-level information on structural changes and molecular interactions. nih.govresearchgate.net

特性

IUPAC Name |

(2S)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKCVRLOYOHGFK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)F)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426553 | |

| Record name | L-(3,4,5-Trifluorophenyl)-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646066-73-1 | |

| Record name | L-(3,4,5-Trifluorophenyl)-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthesis Methodologies for 3,4,5 Trifluoro L Phenylalanine

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods leverage the high selectivity of enzymes to perform challenging chemical transformations, offering a powerful strategy for producing enantiomerically pure amino acids.

Stereoselective Enzymatic Amination

The direct asymmetric amination of prochiral precursors using enzymes is a highly attractive and atom-economical approach. Phenylalanine ammonia (B1221849) lyases (PALs) are particularly well-suited for this purpose. nih.gov These enzymes naturally catalyze the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. frontiersin.org

By exploiting the reverse reaction in the presence of high concentrations of ammonia, PALs can catalyze the stereoselective addition of ammonia to a corresponding cinnamic acid derivative to yield the L-amino acid. nih.govfrontiersin.org For the synthesis of 3,4,5-Trifluoro-L-phenylalanine, this involves the hydroamination of 3,4,5-trifluorocinnamic acid. A key advantage of this method is that it does not require any expensive cofactors, as the catalytic activity relies on the enzyme's prosthetic group, 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO). frontiersin.org The reaction proceeds with high enantioselectivity, directly producing the desired L-enantiomer.

Deracemization Strategies

While direct enzymatic amination is effective, achieving complete conversion and perfect enantioselectivity can be challenging. frontiersin.org A sophisticated one-pot chemoenzymatic cascade can be employed to overcome these limitations and produce optically pure amino acids through a process of deracemization. nih.gov

This strategy can be adapted to enhance the enantiomeric purity of L-phenylalanine derivatives. nih.gov The process begins with the PAL-catalyzed amination of a cinnamic acid, which establishes an equilibrium mixture of the L-amino acid, the D-amino acid, and the unreacted substrate. A D-amino acid oxidase (DAAO) is then introduced into the system. This second enzyme selectively oxidizes the undesired D-enantiomer (e.g., D-3,4,5-trifluorophenylalanine) back to the corresponding imino acid. The imino acid can then be non-selectively reduced back to the racemic amino acid by a chemical reducing agent, or it can spontaneously hydrolyze to the α-keto acid, which is then reduced. This effectively removes the D-enantiomer from the equilibrium, continuously shifting the reaction towards the formation of the L-enantiomer and allowing for a theoretical yield of up to 100% with high enantiomeric excess. nih.gov

Classical Chemical Synthesis Routes for Fluorinated Phenylalanines

Traditional organic synthesis provides robust and scalable methods for accessing fluorinated amino acids, often relying on the use of metal complexes and chiral auxiliaries to control stereochemistry.

Alkylation and Hydrolysis of Metal Complexes

A well-established method for synthesizing enantiomerically enriched α-amino acids involves the asymmetric alkylation of a glycine-derived Schiff base coordinated to a metal center. Nickel(II) complexes have proven particularly effective for this transformation. nih.gov

In this approach, a Ni(II) complex is formed between glycine (B1666218) and a chiral ligand. The complex is then deprotonated to form a nucleophilic glycine enolate, which is subsequently alkylated with an electrophile. For the synthesis of this compound, the alkylating agent is 3,4,5-trifluorobenzyl chloride. The chiral environment provided by the ligand directs the approach of the electrophile, leading to a diastereoselective alkylation. The final step involves acidic hydrolysis to break apart the complex, releasing the desired amino acid and recovering the chiral ligand. This method has been successfully used to produce (S)-3,4,5-trifluorophenylalanine with high yield and enantiomeric excess. nih.gov

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. nih.gov After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is widely used in the asymmetric synthesis of amino acids. nih.gov

One effective implementation involves the alkylation of a chiral glycine equivalent. For instance, a chiral auxiliary was readily cleaved under mild acidic conditions to afford the hydrochloride salt of this compound. nih.gov This specific synthesis demonstrates the power of using a chiral auxiliary to control the stereochemical outcome, achieving both high yield and excellent enantiopurity. nih.gov The choice of auxiliary is crucial, as it must effectively control the stereochemistry of the reaction and be removable without causing racemization of the newly formed stereocenter. nih.govnih.gov

Table 1: Research Findings on the Synthesis of this compound

This table summarizes the results from a specific classical synthesis approach that successfully produced this compound.

| Method | Starting Materials | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Alkylation of Ni(II) complex/Chiral Auxiliary | Ni(II) complex of glycine and a chiral ligand, 3,4,5-trifluorobenzyl halide | (S)-3,4,5-Trifluorophenylalanine hydrochloride (109) | 86% | 95% | nih.gov |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com While not typically used to construct the amino acid backbone directly, they are indispensable for synthesizing the key fluorinated precursors required in other methods.

The catalytic cycle for these reactions generally involves an oxidative addition, transmetalation (for couplings like Suzuki), and reductive elimination sequence, with a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states. youtube.comyoutube.com For example, a Suzuki-Miyaura coupling could be used to synthesize a necessary precursor, such as a complex aryl boronic acid, which could then be further elaborated. chemrxiv.org In the context of this compound synthesis, cross-coupling reactions would be employed to construct the 3,4,5-trifluorobenzyl moiety. For instance, 3,4,5-trifluorobromobenzene could be coupled with a suitable partner to introduce the benzylic carbon that is later used in an alkylation reaction as described in sections 2.2.1 and 2.2.2. The ability to create complex and highly functionalized aryl groups makes cross-coupling a vital enabling technology for accessing novel fluorinated phenylalanine analogues. chemrxiv.org

Preparation of N-Protected Derivatives

The synthesis of N-protected this compound derivatives is fundamental for their use as building blocks in solid-phase peptide synthesis (SPPS) and other medicinal chemistry applications. chemimpex.comchemimpex.com The fluorinated phenyl ring enhances properties such as metabolic stability and binding affinity, making these derivatives highly valuable. chemimpex.comchemimpex.com

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, valued for its stability in a range of conditions and its straightforward removal under acidic conditions. The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc)₂O, also known as Boc anhydride. orgsyn.orgchemicalbook.com

The general strategy for the Boc-protection of this compound involves the acylation of the primary amine. This reaction is typically performed in a mixed aqueous-organic solvent system to ensure the solubility of both the amino acid and the Boc anhydride. orgsyn.orgnih.gov A base is required to deprotonate the amino group, thereby increasing its nucleophilicity to attack the carbonyl carbon of the Boc anhydride.

Common bases and solvent systems include sodium hydroxide (B78521) in water/tert-butyl alcohol or triethylamine (B128534) in dioxane/water or acetone (B3395972)/water. orgsyn.orgnih.govgoogle.com The reaction proceeds smoothly, often at room temperature, to yield the N-Boc-protected product. nih.gov After the reaction is complete, an acidic workup is performed to neutralize the excess base and protonate the carboxyl group, followed by extraction of the product into an organic solvent. nih.gov While specific literature detailing the synthesis of N-Boc-3,4,5-trifluoro-L-phenylalanine is specialized, the methods applied to L-phenylalanine are directly applicable. orgsyn.orggoogle.com For instance, the synthesis of N-Boc-L-phenylalanine has been reported with yields ranging from 78% to 98% using di-tert-butyl dicarbonate under various basic conditions. orgsyn.orgnih.gov

Alternative synthetic routes to Boc-protected fluorinated phenylalanines involve multi-step processes where the Boc group is introduced after the fluorinated ring has been constructed, for example, through palladium-catalyzed cross-coupling reactions or the alkylation of chiral auxiliaries like the Schöllkopf reagent. nih.govbeilstein-journals.org

Table 1: Representative Conditions for Boc-Protection of L-Phenylalanine

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis, primarily because it is stable to acidic conditions but can be readily cleaved by a mild base, typically a solution of piperidine (B6355638) in an organic solvent. This orthogonality with acid-labile resin linkers and side-chain protecting groups is a major advantage. chemimpex.comchemimpex.com

The standard reagent for introducing the Fmoc group is 9-fluorenylmethyl chloroformate (Fmoc-Cl). researchgate.net The derivatization reaction is typically carried out in a basic aqueous medium, such as a borate (B1201080) buffer, to facilitate the reaction between the amino acid and the Fmoc-Cl. figshare.comnih.gov The amino acid is dissolved in the buffer, and Fmoc-Cl, usually dissolved in an organic solvent like acetone or dioxane, is added. The pH is maintained at a basic level to keep the amino group deprotonated and nucleophilic.

An alternative and commonly used reagent is N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). This reagent is often preferred as it tends to produce cleaner reactions and the succinimide (B58015) byproduct is easily removed. nih.gov Synthesis involving Fmoc-OSu can be performed under similar conditions to those using Fmoc-Cl.

For complex fluorinated amino acids, the Fmoc group can also be introduced after the core amino acid structure is formed. For example, a synthetic route might involve the alkylation of a chiral auxiliary, followed by hydrolysis and subsequent treatment with Fmoc-OSu to yield the N-Fmoc protected amino acid in quantitative yields. nih.govbeilstein-journals.org The purification of Fmoc-amino acids can be achieved through crystallization, often from an ethanol/water mixture, to yield a high-purity product. google.com

Table 2: Key Reagents and Methods for Fmoc-Protection

Genetic and Biochemical Integration into Biological Systems

Site-Specific Incorporation of 3,4,5-Trifluoro-L-phenylalanine as an Unnatural Amino Acid

Site-specific incorporation allows for the precise replacement of a canonical amino acid with this compound at a predetermined position within a protein's sequence. This is achieved by repurposing the cell's translational machinery. researchgate.netnih.gov This approach is invaluable for studying structure-function relationships, introducing novel chemical functionalities, and creating proteins with enhanced properties. nih.gov

Genetic code expansion (GCE) is the set of techniques that enables the addition of a new amino acid to the standard 20-amino-acid repertoire of a cell. researchgate.netyoutube.com This technology relies on the introduction of an engineered, bio-orthogonal translational apparatus, which consists of an aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA). researchgate.netnih.gov This new aaRS/tRNA pair works in parallel with the cell's endogenous machinery but does not cross-react with it. nih.gov The engineered aaRS is evolved to specifically recognize and charge the unnatural amino acid, in this case, this compound, onto the engineered tRNA. nih.govyoutube.com This acylated tRNA then recognizes a "blank" codon that has been introduced into the gene of interest, directing the ribosome to insert the unnatural amino acid at that specific site during protein synthesis. nih.govyoutube.com

The cornerstone of site-specific incorporation is the engineered orthogonal aaRS/tRNA pair. nih.gov For the incorporation of fluorinated phenylalanine analogs like this compound, researchers have successfully engineered synthetase/tRNA pairs derived from different organisms to ensure they are orthogonal to the host system, typically E. coli or mammalian cells. nih.govacs.org

One highly successful strategy involves using the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from archaea like Methanosarcina barkeri or Methanomethylophilus alvus. nih.govoregonstate.edu The wild-type PylRS has a large and adaptable active site, making it an excellent scaffold for engineering new substrate specificities. nih.govacs.org Researchers have created libraries of PylRS mutants and used directed evolution to select for variants that can efficiently and faithfully incorporate this compound. nih.govoregonstate.edu For instance, a study identified several PylRS-based synthetases, including a mutant designated PheX-D6, which showed high activity and fidelity for incorporating various fluorinated phenylalanines, including the trifluoro- derivative, in both E. coli and human HEK 293T cells. nih.gov The fidelity of incorporation for some of these systems has been estimated to be over 95%. biorxiv.org

Another commonly used orthogonal system is the tyrosyl-tRNA synthetase (TyrRS)/tRNATyr pair from Methanocaldococcus jannaschii (MjTyrRS). acs.orgnih.gov This pair has also been extensively engineered to incorporate a wide array of phenylalanine derivatives. acs.org The process involves creating a library of MjTyrRS mutants with randomized residues in the amino acid binding pocket and then applying selection pressures to isolate clones that can utilize the desired unnatural amino acid. acs.orgoregonstate.edu

Table 1: Examples of Engineered Orthogonal Synthetases for Fluorinated Phenylalanine Analogs

| Synthetase System | Parent Organism | Engineered For | Key Features | Reference(s) |

| PylRS-based (e.g., PheX-D6) | Methanosarcina barkeri | Various fluorinated phenylalanines | High efficiency and fidelity in both prokaryotic and eukaryotic cells. | nih.gov |

| PylRS(N346A/C348A) | Methanosarcina mazei | Various phenylalanine derivatives | Exhibits remarkable substrate promiscuity, recognizing substitutions at any position on the phenyl ring. | nih.govacs.org |

| MjTyrRS-based | Methanocaldococcus jannaschii | p-acetyl-L-phenylalanine, trifluoromethyl-L-phenylalanine | One of the first and most widely used orthogonal systems for incorporating unnatural amino acids. | acs.orgnih.gov |

To direct the incorporation of the unnatural amino acid, a codon that does not encode for any of the canonical amino acids is required. The most common strategy is amber codon suppression. nih.gov The amber codon, UAG, is one of the three natural stop codons that signal the termination of translation. acs.orgnih.gov By introducing a UAG codon into the gene of interest at the desired location and co-expressing an orthogonal suppressor tRNA with a complementary CUA anticodon, the cell's ribosome reads through the UAG codon and inserts the unnatural amino acid carried by the suppressor tRNA. nih.govacs.org This method has been successfully used to incorporate this compound and other fluorinated analogs with high efficiency. nih.govnih.gov

While less common, frameshift suppression using quadruplet codons is an alternative strategy. nih.gov This approach uses a tRNA engineered to recognize a four-base codon, which can help to reduce competition with the natural release factors that recognize stop codons, potentially increasing the fidelity of unnatural amino acid incorporation. nih.gov

Global Incorporation Strategies

In contrast to site-specific incorporation, global incorporation strategies aim to replace all instances of a particular canonical amino acid with an unnatural analog throughout the entire proteome. frontiersin.org This is typically achieved using amino acid auxotrophs—host strains (e.g., E. coli) that cannot synthesize a specific canonical amino acid. frontiersin.org

For the global incorporation of this compound, an E. coli strain auxotrophic for phenylalanine (ΔpheA) would be used. frontiersin.org This strain is grown in a minimal medium that lacks phenylalanine but is supplemented with this compound. frontiersin.org Because the cells cannot produce their own phenylalanine, they are forced to use the supplied analog for protein synthesis. The endogenous phenylalanyl-tRNA synthetase then charges tRNAPhe with this compound, leading to its global substitution at phenylalanine codons. This method has been demonstrated for other fluorinated analogs like meta-fluorophenylalanine, where it was used to produce modified enzymes with altered catalytic properties. frontiersin.org However, a significant challenge is that the endogenous synthetase must be able to recognize and utilize the unnatural analog, and the analog must be able to support cell viability and protein production. nih.govacs.org

Applications in Protein Science and Structural Biology

Modulation and Assessment of Protein Stability

The introduction of fluorinated amino acids is a recognized strategy for enhancing the stability of proteins. This "fluoro-stabilization" effect is attributed to the unique physicochemical properties that fluorine imparts.

Impact of Fluorine on Thermal and Chemical Stability

The substitution of hydrogen with fluorine in amino acid side chains, particularly in the hydrophobic core of proteins, has been demonstrated to be a general and effective method for increasing protein stability against both heat and chemical denaturants. acs.orgnih.govacs.org This enhanced stability is largely attributed to the hydrophobic effect. nih.govacs.org Fluorinated side chains, while larger than their hydrocarbon counterparts, can be accommodated within the protein's core with minimal structural disruption because they closely mimic the shape of the amino acids they replace. nih.govacs.orgnih.gov This results in an increased buried hydrophobic surface area in the folded state, which is a key contributor to the thermodynamic stability of the protein. nih.govacs.org

Studies on model proteins have shown that the increase in the free energy of unfolding with higher fluorine content is linked to increasingly unfavorable entropies of unfolding, which correlates well with changes in the apolar solvent-accessible surface area. acs.org The extreme thermal stability observed in some highly fluorinated proteins is also partly due to their very low per-residue heat capacity change of unfolding (ΔCp°), a characteristic shared with naturally occurring thermostable proteins. acs.org

It has been observed that fluorinated amino acids are particularly well-suited for stabilizing proteins with a high β-sheet content. acs.orgnih.gov Research on the protein G B1 domain showed that introducing fluorinated amino acids, including (S)-pentafluorophenylalanine (Pff), a close analog of 3,4,5-trifluoro-l-phenylalanine, resulted in more stable mutants. nih.gov Specifically, the stability of the protein G B1 domain mutant increased by up to 0.35 kcal x mol⁻¹ x residue⁻¹ upon the introduction of fluorines. nih.gov

| Fluorinated Amino Acid | Corresponding Hydrocarbon Amino Acid | Observed Stability Trend |

| (S)-pentafluorophenylalanine (Pff) | Phenylalanine (Phe) | Pff > Phe |

| (S)-5,5,5,5',5',5'-hexafluoroleucine (Hfl) | Leucine (B10760876) (Leu) | Hfl > Qfl > Leu |

| (S)-5,5,5',5'-tetrafluoroleucine (Qfl) | Leucine (Leu) | Hfl > Qfl > Leu |

| (S)-2-amino-4,4,4-trifluorobutyric acid (Atb) | 2-aminobutyric acid (Abu) | Atb > Abu |

Role in Enhanced Catabolic Stability of Peptides and Proteins

The incorporation of fluorinated aromatic amino acids into proteins and peptides can significantly increase their resistance to catabolism, a crucial factor for therapeutic proteins and peptide-based vaccines. nih.govresearchgate.net This enhanced stability arises, in part, from the influence of these modified amino acids on protein-membrane interactions. nih.gov The increased hydrophobicity of fluorinated amino acids can lead to stronger binding affinities, although they can also destabilize cation-π interactions. nih.gov

The introduction of fluorine can also alter enzymatic activity as a direct consequence of the enhanced protein stability. nih.gov This resistance to proteolytic degradation is a key advantage in the development of more robust and long-lasting biopharmaceuticals. nih.govacs.org For instance, Fmoc-3,4,5-trifluoro-D-phenylalanine is utilized in solid-phase peptide synthesis to create peptides with improved stability. chemimpex.com The trifluoromethyl group in this compound can also enhance the pharmacokinetic properties of drug candidates. chemimpex.com

Contributions to Enzyme Mechanism Elucidation

Fluorinated amino acids serve as valuable probes for investigating the intricate workings of enzymes. Their unique properties allow researchers to dissect catalytic mechanisms, study enzyme-substrate interactions, and develop potent inhibitors.

Active Site Probing and Catalytic Mechanism Studies

The substitution of natural amino acids with their fluorinated analogs can provide critical insights into the roles of specific residues within an enzyme's active site. The strong electronegativity of fluorine can alter the electronic environment of the active site, allowing for the study of electrostatic contributions to catalysis. nih.gov

For example, in studies of phenylalanine hydroxylase, the binding of catecholamines to the active-site iron was used as a probe to measure the accessibility of the active site. nih.gov While not directly involving this compound, this type of study highlights how modifying the properties of key residues or using probes can elucidate enzyme mechanisms. Furthermore, investigations into the catalytic mechanisms of phenylalanine and tryptophan hydroxylase have utilized deuterated phenylalanine substrates to understand the steps involved in aromatic hydroxylation. nih.gov

Investigation of Enzyme-Substrate Complexes

Peptides and proteins containing fluorinated phenylalanine derivatives are important tools for identifying and characterizing enzyme-substrate complexes. nih.gov The incorporation of these analogs can help to stabilize the complex, facilitating structural studies such as X-ray crystallography or NMR spectroscopy.

Computational modeling, such as docking simulations, can predict the binding modes of fluorinated substrates within an enzyme's active site. For instance, studies on phenylalanine dehydrogenase have used AutoDock Vina to elucidate the binding of α-Ketoadipic acid. plos.org Such computational insights, combined with experimental data, provide a detailed picture of the interactions governing substrate recognition and binding.

Fluorinated Analogues as Enzyme Inhibitors

Fluorinated amino acids and their derivatives have been widely explored as potential enzyme inhibitors. nih.gov Their ability to mimic natural substrates allows them to bind to the active site, but the presence of fluorine can alter their reactivity or binding affinity, leading to inhibition.

For instance, fluorinated phenylalanine analogs have been shown to act as potent antimetabolites and inhibitors of enzymes in the aromatic amino acid biosynthetic pathway. nih.gov In the cyanobacterium Synechocystis sp. 29108, L-phenylalanine acts as a potent noncompetitive inhibitor of 3-deoxy-d-arabinoheptulosonate 7-phosphate synthase. nih.gov Furthermore, some amino acids with aromatic side chains have been found to inhibit 3,4-dihydroxy-L-phenylalanine decarboxylase by interacting with substrate transport rather than directly with the enzyme. nih.gov The development of fluorinated compounds as enzyme inhibitors is a significant area of pharmaceutical research. mdpi.com

Biosynthesis of Modified Peptides and Proteins

The site-specific incorporation of this compound into peptide and protein sequences is a cornerstone of its application in biochemical research. This process facilitates the production of biomolecules with tailored properties, providing insights into biological systems and paving the way for novel therapeutic designs.

Peptide Synthesis Methodologies

The primary method for integrating this compound into a growing polypeptide chain is Solid-Phase Peptide Synthesis (SPPS). chemimpex.com This technique involves the stepwise addition of amino acids to a peptide chain that is anchored to an insoluble resin support. polypeptide.com For the inclusion of this compound, its N-alpha terminal is typically protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. chemimpex.comchemimpex.com

The use of Fmoc-3,4,5-trifluoro-L-phenylalanine as a building block is widespread in SPPS workflows. chemimpex.com The Fmoc group provides stable protection during the coupling reaction and can be efficiently removed under mild basic conditions, allowing for the subsequent addition of the next amino acid in the sequence. The synthesis cycle involves coupling the protected amino acid to the resin-bound chain, followed by washing to remove excess reagents, and then deprotection to prepare for the next coupling step. polypeptide.com This methodology allows for the creation of complex peptide sequences with high purity. chemimpex.com Pentafluorophenyl esters of Fmoc-amino acids have also been successfully utilized in SPPS, particularly for synthesizing challenging sequences. rsc.org

| Parameter | Description | Relevance to this compound |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | Enables the efficient and controlled incorporation of the amino acid into a specific position in a peptide sequence. chemimpex.compolypeptide.com |

| Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc-3,4,5-trifluoro-L-phenylalanine is a standard, commercially available building block for SPPS. chemimpex.comsigmaaldrich.com |

| Activation Reagents | Carbodiimides (e.g., DCC), TBTU | Used to activate the carboxyl group of the incoming amino acid to facilitate peptide bond formation. researchgate.netosti.gov |

| Resin Support | Polystyrene or Polyethylene glycol based resins | Provides a solid anchor for the growing peptide chain, simplifying the purification process at each step. polypeptide.comresearchgate.net |

| Cleavage | Strong acids (e.g., Trifluoroacetic acid - TFA) | Used in the final step to cleave the completed peptide from the resin support and remove side-chain protecting groups. researchgate.netgoogle.com |

| This table outlines the key components and methodologies used in the solid-phase synthesis of peptides containing this compound. |

Design of Peptidomimetics and Protein Analogs

The introduction of fluorine atoms onto the phenyl ring of phenylalanine profoundly alters its electronic and steric properties, making this compound a valuable component in the design of peptidomimetics and protein analogs. nih.gov These modifications can lead to significant improvements in the stability, bioactivity, and utility of the resulting molecules. chemimpex.comnih.gov

Enhanced Stability and Function: The strong carbon-fluorine bond increases the metabolic stability of peptides, making them more resistant to enzymatic degradation by proteases. nih.gov This enhanced stability can extend the shelf life and in vivo efficacy of peptide-based therapeutics. nih.gov Furthermore, fluorine incorporation can favorably modulate protein function, including improved thermal stability and substrate selectivity. nih.gov

Altered Physicochemical Properties: Fluorination significantly impacts the electrostatic potential of the aromatic ring. Research using ab initio quantum mechanical calculations has quantified this effect. The introduction of fluorine atoms systematically reduces the ring's ability to participate in cation-π interactions, which are crucial for many protein-protein and protein-ligand binding events. nih.gov This allows researchers to probe the importance of such interactions at specific sites within a protein. For example, while native phenylalanine has a strong cation-π binding potential, trifluorinated phenylalanines possess only about 40-60% of that potential, providing a tool to finely tune these interactions. nih.gov This controlled perturbation is instrumental in identifying the roles of specific phenylalanine residues in protein function and aggregation. nih.gov

| Phenylalanine Analog | Number of Fluorine Atoms | Relative Cation-π Binding Potential (% of Phe) |

| Phenylalanine (Phe) | 0 | 100% |

| Monofluoro-Phe | 1 | Not specified |

| Difluoro-Phe | 2 | Not specified |

| 3,4,5-Trifluoro-Phe | 3 | ~40-60% |

| Tetrafluoro-Phe | 4 | Not specified |

| Pentafluoro-Phe | 5 | ~12-34% |

| This table presents a comparison of the estimated cation-π binding potential of fluorinated phenylalanine analogs relative to native phenylalanine, based on theoretical calculations. Data sourced from reference nih.gov. |

The unique properties of this analog have also been harnessed to design soluble and functional versions of complex integral membrane proteins, such as G-protein-coupled receptors, thereby expanding the functional soluble fold space for research and drug discovery. nih.gov

Bioconjugation Strategies

Bioconjugation involves chemically linking molecules to proteins or peptides for various applications, such as imaging, targeting, or diagnostics. While this compound does not possess a native functional group for direct conjugation, it can be incorporated into broader bioconjugation strategies.

19F NMR Probes: The fluorine atoms on this compound serve as an excellent nuclear magnetic resonance (NMR) probe. sigmaaldrich.com By incorporating this amino acid into a protein, researchers can use 19F NMR spectroscopy to study protein structure, dynamics, and interactions with other molecules without the background noise present in traditional 1H NMR. nih.gov This "labeling" strategy is a form of bioconjugation where the fluorinated analog itself is the probe.

Click Chemistry: A more versatile strategy involves modifying the amino acid to include a reactive handle suitable for "click chemistry," a set of highly efficient and specific reactions. nih.gov The most common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govsdu.dk To make this compound amenable to this approach, it would first need to be synthesized with an azide (B81097) or alkyne functional group. This modified analog could then be incorporated into a peptide via SPPS and subsequently "clicked" to a molecule of interest (e.g., a fluorescent dye, a drug molecule, or a radiolabel for PET imaging) that bears the complementary reactive group. sigmaaldrich.comnih.gov

Other Residue-Specific Strategies: While not directly involving the trifluoro- moiety, other residue-specific conjugation methods illustrate the possibilities. For instance, a strategy has been developed for the bioconjugation of proteins containing 3,4-dihydroxy-l-phenylalanine (L-DOPA). nih.gov In this method, the dihydroxy-phenyl group is oxidized with periodate (B1199274) to form a reactive quinone, which then covalently links to nucleophilic groups on other molecules, like amino polysaccharides. nih.gov This demonstrates how a unique amino acid residue can be used as a chemical handle for specific conjugation.

| Strategy | Required Functional Group | Description | Potential Application |

| 19F NMR Probe | Trifluoromethyl groups | The fluorine atoms act as a reporter group for NMR spectroscopy. | Studying protein structure, folding, and ligand binding. nih.gov |

| Click Chemistry (CuAAC) | Azide or Alkyne | The amino acid is modified to contain an azide or alkyne, then reacted with a complementary molecule. | Attaching imaging agents, drugs, or probes for PET imaging. sigmaaldrich.comnih.gov |

| Periodate Chemistry | Dihydroxy-phenyl group (on related L-DOPA) | The residue is oxidized to a reactive quinone for conjugation to nucleophiles. | Creating protein-polymer conjugates. nih.gov |

| This table summarizes potential bioconjugation strategies involving or inspired by fluorinated and other modified phenylalanine analogs. |

Advanced Spectroscopic Applications of 3,4,5 Trifluoro L Phenylalanine

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Fluorine-19 NMR spectroscopy stands out as a powerful tool for studying biomolecular systems. The ¹⁹F nucleus possesses favorable properties, including a spin of 1/2 and 100% natural abundance, which contribute to its high sensitivity, comparable to that of protons. acs.org The near-complete absence of fluorine in biological systems ensures that ¹⁹F NMR spectra are virtually background-free, allowing for the unambiguous detection of the fluorinated probe. acs.org

Principles and Advantages of ¹⁹F NMR in Biomolecular Systems

The fundamental principle of ¹⁹F NMR lies in the sensitivity of the fluorine nucleus's chemical shift to its local electronic environment. nih.gov This sensitivity makes it an exquisite reporter on conformational changes, ligand binding, and other molecular events. Even subtle alterations in the protein's structure can induce significant changes in the ¹⁹F chemical shift, providing insights that are often difficult to obtain with other spectroscopic methods. nih.gov The introduction of a trifluoromethyl group, as in trifluoromethyl-L-phenylalanine, further enhances sensitivity due to the presence of three fluorine atoms. ed.ac.uk

The advantages of employing ¹⁹F NMR in the study of biomolecular systems are manifold:

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton. acs.org

Background-Free Spectra: The scarcity of fluorine in native biological systems eliminates background signals, simplifying spectral analysis. acs.orgnih.gov

Sensitivity to Environment: The ¹⁹F chemical shift is highly responsive to changes in the local environment, making it a powerful probe of protein conformation and interactions. nih.govnih.gov

Wide Chemical Shift Range: The large spectral dispersion of ¹⁹F NMR minimizes signal overlap, facilitating the resolution of individual fluorine signals even in large proteins. nih.gov

Site-Specific ¹⁹F Chemical Shift Analysis

The ability to incorporate 3,4,5-Trifluoro-L-phenylalanine at specific sites within a protein sequence using genetic code expansion techniques has revolutionized ¹⁹F NMR studies. nih.govnih.gov This site-specific labeling allows for the precise monitoring of local environmental changes at a defined position within the protein. The resulting one-dimensional ¹⁹F NMR spectrum often displays a single resonance for each labeled site, simplifying interpretation. nih.gov

The analysis of these site-specific chemical shifts provides detailed information on:

Local Protein Structure: The chemical shift of the ¹⁹F label is a direct reflection of its immediate surroundings, offering insights into the local protein fold.

Conformational Changes: Alterations in protein conformation, whether induced by ligand binding, pH changes, or temperature, are readily detected as changes in the ¹⁹F chemical shift. nih.gov

Solvent Exposure: The degree of solvent exposure of the fluorinated side chain can be assessed by observing changes in the chemical shift upon the addition of a solvent isotope or a paramagnetic agent. nih.gov

A study on a SH3 domain and the membrane protein diacylglycerol kinase (DAGK) demonstrated the utility of site-specific ¹⁹F chemical shift analysis in large proteins and those in complex environments like detergent micelles. nih.gov The observed ¹⁹F chemical shifts were sensitive to the protein's local environment, highlighting differences in lipid interactions at various sites in DAGK. nih.gov

Side Chain Relaxation Measurements and Dynamics

Beyond chemical shifts, ¹⁹F NMR relaxation measurements provide invaluable information about the dynamics of the this compound side chain. The relaxation of the ¹⁹F nucleus is primarily governed by chemical shift anisotropy (CSA), especially in trifluoromethyl groups where the absence of directly bonded protons minimizes dipolar coupling contributions. nih.gov

Key relaxation parameters measured include:

Spin-Lattice Relaxation (T₁): T₁ measurements report on the fast (picosecond to nanosecond) internal motions of the side chain.

Spin-Spin Relaxation (T₂): T₂ measurements are sensitive to slower (microsecond to millisecond) motions, such as conformational exchange.

Studies have shown that the ¹⁹F T₁ of a trifluoromethyl group is significantly shorter than that of a monofluorinated aromatic ring, allowing for faster data acquisition. nih.gov By analyzing T₁ and T₂ relaxation data, researchers can characterize the internal mobility of the labeled side chain, providing insights into protein flexibility and how it changes upon ligand binding or incorporation into different environments. nih.govnih.govnih.gov For instance, in a study of a human vinexin SH3 domain, changes in T₁ and T₂ values upon ligand binding indicated a liberation of the previously restrained motion of the phenylalanine side chain. nih.gov

Applications in Membrane Protein Studies

Membrane proteins represent a particularly challenging class of biomolecules for structural and dynamic studies. ¹⁹F NMR spectroscopy, coupled with the site-specific incorporation of this compound, has emerged as a powerful technique to probe these systems in environments that mimic their native lipid bilayer. nih.gov

The high sensitivity and background-free nature of ¹⁹F NMR are especially advantageous for studying membrane proteins, which are often available in limited quantities and are embedded in complex lipid or detergent assemblies. nih.gov By labeling specific sites, researchers can:

Monitor conformational changes upon ligand binding or changes in the lipid environment. nih.gov

Characterize the interactions between the protein and the surrounding membrane. nih.gov

Study the dynamics of different regions of the protein. nih.gov

In situ solid-state ¹⁹F NMR studies of E. coli membrane proteins have successfully measured site-specific chemical shifts and relaxation times, revealing the influence of the native membrane environment on protein structure and dynamics. nih.gov

Ligand-Observed and Protein-Observed ¹⁹F NMR for Molecular Recognition

¹⁹F NMR offers two primary approaches to study molecular recognition events: ligand-observed and protein-observed NMR. nih.gov

Ligand-Observed ¹⁹F NMR: In this approach, a fluorine-containing small molecule (ligand) is monitored upon binding to an unlabeled protein. nih.gov Changes in the ligand's ¹⁹F NMR signal, such as chemical shift perturbations, line broadening, or changes in relaxation rates, indicate binding. acs.org This method is particularly useful for fragment-based drug discovery and for determining binding affinities. nih.gov

Protein-Observed ¹⁹F NMR: Here, a protein labeled with a ¹⁹F-containing amino acid like this compound is observed as it interacts with an unlabeled ligand. nih.govacs.org Perturbations in the protein's ¹⁹F resonances upon ligand binding provide information about the binding site and any allosteric conformational changes. nih.gov This approach is powerful for characterizing the structural and dynamic consequences of ligand binding on the protein.

The choice between these two methods depends on the specific biological question and the properties of the system under investigation. Both have been successfully employed to study a wide range of protein-ligand interactions. acs.orgnih.gov

Resonance Assignment Methodologies

A critical step in the analysis of protein-observed ¹⁹F NMR spectra is the assignment of each resonance to a specific labeled site within the protein. Several methodologies have been developed to achieve this:

Site-Directed Mutagenesis: A common approach involves creating a series of single-site mutants where the fluorinated amino acid at a known position is replaced with a different amino acid, such as tyrosine. nih.gov The disappearance of a specific resonance in the mutant's ¹⁹F NMR spectrum allows for its unambiguous assignment.

¹⁹F-Edited NOESY: Two- and three-dimensional NMR experiments, such as ¹⁹F-edited Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to establish through-space connectivities between the fluorine nucleus and nearby protons. nih.gov These correlations can help to assign the ¹⁹F resonances based on the known protein structure.

Controlled Proteolysis: In some cases, the protein can be enzymatically cleaved into smaller fragments. nih.gov By acquiring ¹⁹F NMR spectra of the isolated fragments, the resonances can be assigned to specific domains or regions of the protein.

Recent advancements have also explored combinatorial labeling strategies to facilitate resonance assignment with a minimal number of samples. researchgate.net

Mass Spectrometry Applications for Characterization

Mass spectrometry stands as a pivotal analytical technique for the structural confirmation and analysis of fluorinated amino acids like this compound. Methods such as Electrospray Ionization (ESI) and tandem mass spectrometry (MS/MS) are indispensable for verifying molecular weight and elucidating structural features through fragmentation analysis. unito.it These techniques are crucial not only for characterizing the pure compound but also for confirming its successful incorporation into peptides and proteins. nih.gov

The initial step in mass spectrometric analysis is the determination of the molecular ion peak, which confirms the molecular weight of the compound. For this compound, the expected mass is a critical identifier. Research has confirmed its predicted mass, and it is commercially available for various applications, including incorporation into proteins, which is subsequently verified using ESI-mass spectrometry. nih.gov The exact mass of a closely related isomer, 2,4,5-Trifluoro-L-phenylalanine, is calculated to be 219.05071298 Da, providing a precise reference for high-resolution mass spectrometry. nih.gov

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₃NO₂ |

| Molecular Weight | 219.16 g/mol nih.gov |

| Exact Mass | 219.0507 Da nih.gov |

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For the parent amino acid, L-phenylalanine, ESI-MS/MS analysis in positive ion mode typically shows a protonated molecular ion [M+H]⁺ at an m/z of 166.0856. massbank.eu Common fragmentation pathways include the neutral loss of formic acid (HCOOH, 46.0262 Da) to produce a fragment at m/z 120.0807, and the formation of the benzyl (B1604629) cation (C₇H₇⁺) at m/z 91, although the iminium ion resulting from the loss of formic acid is often the most prominent. massbank.eumassbank.eu

For this compound, the fragmentation pattern is analogous but reflects the presence of the three fluorine atoms on the phenyl ring. The increased mass and the high electronegativity of fluorine atoms influence the stability and mass-to-charge ratio of the resulting fragments. Based on the fragmentation of L-phenylalanine and its fluorinated analogs, a predictive fragmentation pattern for this compound can be established. massbank.eunih.gov The primary fragmentation would involve the loss of the formic acid group, leading to the formation of a stable iminium ion.

Table 2: Predicted ESI-MS/MS Fragmentation of this compound

| Description | Predicted m/z ([M+H]⁺) |

|---|---|

| Protonated Parent Molecule | 220.0586 |

| Fragment after loss of H₂O | 202.0480 |

| Fragment after loss of Formic Acid (HCOOH) | 174.0535 |

| Trifluorobenzyl Cation (C₇H₄F₃⁺) | 145.0288 |

Furthermore, ESI-mass spectrometry is a powerful tool to confirm the site-specific incorporation of this compound into proteins. nih.gov By analyzing the full mass of the modified protein, researchers can detect a mass shift corresponding to the difference between the fluorinated analog and the canonical amino acid it replaced. This high-fidelity confirmation is essential for studies investigating the impact of fluorination on protein structure and function. nih.gov

Investigation of Metabolic and Biochemical Pathways Utilizing 3,4,5 Trifluoro L Phenylalanine

Effects on Amino Acid Metabolism and Homeostasis

The introduction of fluorinated amino acids like 3,4,5-Trifluoro-L-phenylalanine into biological systems can significantly influence the delicate balance of amino acid metabolism and homeostasis. As an analog of the essential amino acid L-phenylalanine, its presence can disrupt normal metabolic pathways. metwarebio.comwikipedia.org L-phenylalanine is a precursor for the synthesis of L-tyrosine, a process catalyzed by phenylalanine hydroxylase, and subsequently for neurotransmitters such as dopamine, norepinephrine, and epinephrine. wikipedia.orghealthline.com It is also a fundamental component required for protein synthesis. metwarebio.comhealthline.com

Elevated concentrations of phenylalanine can interfere with the transport of other amino acids across the blood-brain barrier and impede the synthesis of proteins and serotonin. researchgate.net The metabolic pathways of phenylalanine are tightly regulated, with the liver playing a primary role in its conversion to tyrosine. nih.govnih.govreactome.org Alternative, less significant pathways include its transamination to phenylpyruvic acid. nih.gov

The introduction of an analog such as this compound can perturb this homeostasis. Organisms that cannot synthesize phenylalanine de novo, including humans, rely on dietary intake and the recycling of existing amino acid pools. nih.govnih.gov Fluorinated analogs can compete with natural phenylalanine for uptake and utilization by enzymes and transport systems. For instance, fluorinated aromatic amino acids are known to be transported into cells via active transport mechanisms like the L-amino acid transport system (System L). nih.gov This competition can lead to imbalances in the intracellular concentrations of phenylalanine and other amino acids, potentially affecting a wide range of physiological processes that depend on the availability of these building blocks. nih.gov

Modulation of Cellular Processes by Fluorinated Analogs

Fluorinated analogs of phenylalanine, including this compound, serve as powerful tools for modulating cellular processes due to their unique physicochemical properties. The substitution of hydrogen with fluorine atoms alters the electronic characteristics of the phenyl ring without significantly changing its size. beilstein-journals.org This modification can enhance protein stability, influence protein-protein interactions, and create novel biological activities. beilstein-journals.orgmdpi.com

The incorporation of fluorinated phenylalanines into peptides and proteins can increase their stability against catabolism. beilstein-journals.org This is a valuable attribute for therapeutic proteins and peptide-based vaccines. Research has demonstrated that these analogs can be successfully incorporated into proteins in both bacterial (E. coli) and mammalian (HEK 293T) cells using engineered aminoacyl-tRNA synthetases. nih.gov This allows for the site-specific installation of the unnatural amino acid, enabling detailed studies of protein structure and function. nih.gov

Furthermore, fluorinated amino acid analogs have been investigated for their cytostatic and cytotoxic effects, particularly in cancer research. Studies on human breast cancer cell lines (MCF-7) have shown that certain fluorinated aromatic amino acids can effectively and irreversibly inhibit cell growth, highlighting their potential as chemotherapeutic agents. nih.gov The mechanism often involves their uptake through amino acid transporters and subsequent interference with vital cellular functions. nih.gov The ability to alter the electrostatic properties of the aromatic ring is key; as more fluorine substituents are added, the electron-rich π-donor core of the benzene (B151609) ring inverts to become an electron-deficient π-acceptor, which can form stabilizing π-π stacking interactions. mdpi.com

Substrate Recognition in Enzymatic Pathways

The utility of this compound as a tool in biochemistry stems from its recognition by various enzymes, which allows it to be integrated into or inhibit metabolic pathways. Enzymes involved in phenylalanine metabolism or protein synthesis can often tolerate the fluorinated analog, albeit with varying degrees of efficiency.

A key enzymatic process is the charging of transfer RNA (tRNA) by aminoacyl-tRNA synthetases. Engineered phenylalanyl-tRNA synthetase (PheRS) mutants have been developed that can recognize and charge tRNA with various phenylalanine analogs, including this compound. nih.govcaltech.edu This enzymatic recognition is the gateway to incorporating the unnatural amino acid into proteins during translation, a process demonstrated in both E. coli and human cells. nih.gov The fidelity of this incorporation can be very high, indicating that the ribosome and elongation factors also accommodate the modified amino acid. nih.gov

Another example of enzymatic recognition is seen with the L,F-transferase, an enzyme that post-translationally modifies the N-terminus of proteins by adding leucine (B10760876) or phenylalanine. Studies have shown that L,F-transferase can utilize tRNA charged with this compound as a substrate, transferring the fluorinated analog to a model dipeptide. caltech.edu

The enzymes of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in organisms like E. coli, are also relevant. nih.gov While this pathway synthesizes phenylalanine, related enzymes in catabolic or modifying pathways can act on its analogs. Phenylalanine ammonia-lyase (PAL), for instance, catalyzes the first step in the phenylpropanoid pathway in plants and fungi by deaminating L-phenylalanine to trans-cinnamic acid. nih.gov The ability of such enzymes to recognize and process fluorinated substrates is a critical area of research for creating novel biochemical pathways and products.

Interactive Data Table: Fidelity of Fluorinated Phenylalanine Incorporation

The following table summarizes the encoding fidelity of various fluorinated phenylalanine analogs by engineered PheX-B5 synthetase in a cellular system. Fidelity is a measure of how accurately the unnatural amino acid is incorporated in place of natural amino acids.

| Compound | Encoding Fidelity (%) |

| Penta-fluoro Phenylalanine | 97.5 |

| 2,3,5,6-tetra-fluoro Phenylalanine | 97.9 |

| 2,3,6-tri-fluoro Phenylalanine | 88.1 |

| 2,6-di-fluoro Phenylalanine | 81.8 |

| 2-mono-fluoro Phenylalanine | 95.6 |

| Data sourced from research on synthetase fidelity in eukaryotic cells. nih.gov |

Interactive Data Table: L,F-Transferase Substrate Activity

This table indicates the relative yield of product when various phenylalanine analogs are used as substrates for the L,F-transferase enzyme, demonstrating the enzyme's ability to recognize and utilize these modified amino acids.

| Compound | Relative Transfer Yield |

| p-Iodophenylalanine | Near Quantitative |

| p-Bromophenylalanine | Near Quantitative |

| 3,4-Difluorophenylalanine | Near Quantitative |

| 3,4,5-Trifluorophenylalanine | Partial Transfer |

| Data sourced from HPLC analysis of enzymatic transfer to a dipeptide substrate. caltech.edu |

Compound Index

Computational and Theoretical Studies

Molecular Dynamics Simulations and Conformational Analysis

While specific MD simulation studies focusing exclusively on 3,4,5-Trifluoro-l-phenylalanine are not extensively available in the current body of literature, the principles of this technique are well-established. Such simulations would typically involve placing the amino acid, either as a free molecule or as part of a peptide chain, in a simulated aqueous environment. By solving Newton's equations of motion for the atoms in the system, a trajectory of their positions and velocities over time is generated.

Analysis of these trajectories can reveal the preferred rotameric states of the side chain and the distribution of backbone dihedral angles (phi and psi). This information is crucial for understanding how the incorporation of this compound might influence the secondary structure of a peptide or protein. The introduction of three fluorine atoms can modulate properties such as hydrophobicity and the quadrupole moment of the aromatic ring, which in turn can affect interactions with neighboring residues and solvent molecules. nih.gov

Quantum Chemical Calculations for Fluorine Effects

Quantum chemical calculations offer a powerful approach to investigate the electronic effects of fluorine substitution on the phenylalanine molecule. These methods can accurately predict molecular properties such as electrostatic potential, dipole moments, and interaction energies.

A significant effect of fluorinating the phenyl ring is the alteration of its aromatic character and its ability to participate in cation-π interactions. These interactions, between the electron-rich face of an aromatic ring and a cation, are important for protein structure and ligand recognition. The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, thereby weakening its ability to engage in favorable cation-π interactions.

Recent research has employed ab initio quantum mechanical calculations to quantify the impact of fluorination patterns on the electrostatic interaction potential of phenylalanine analogs. nih.gov By calculating the theoretical Gibbs free energy (ΔG) for the interaction of different fluorinated benzene (B151609) structures with various cations, a clear trend emerges: increasing the number of fluorine atoms leads to a linear decrease in the binding energy. nih.gov

For instance, calculations reveal that trifluorinated phenylalanine has a significantly reduced cation-π binding potential compared to its non-fluorinated counterpart. nih.gov This has profound implications for its behavior when incorporated into a protein, as it can be used to probe the importance of cation-π interactions in protein stability and function.

| Fluorinated Benzene Analog | Calculated ΔG (kcal/mol) for interaction with Na+ | Binding Potential Relative to Benzene (%) |

|---|---|---|

| Benzene (representing Phenylalanine) | -18.0 | 100% |

| Monofluorobenzene | -14.5 | 80.6% |

| Difluorobenzene (isomers) | -10.1 to -11.4 | 56.1% to 63.3% |

| Trifluorobenzene (isomers) | -6.8 to -8.2 | 37.8% to 45.6% |

| Tetrafluorobenzene (isomers) | -3.9 to -5.5 | 21.7% to 30.6% |

| Pentafluorobenzene | -2.2 | 12.2% |

This table presents illustrative data based on the trends described in the literature, where increasing fluorination decreases the cation-π binding energy. The values are representative and highlight the significant reduction in binding potential with the addition of fluorine atoms. nih.gov

Predictive Modeling of Protein Interactions with Fluorinated Residues

The unique properties of fluorinated amino acids, such as this compound, make them valuable tools for protein engineering and for studying protein-protein interactions. Predictive modeling can be employed to anticipate how the substitution of a native phenylalanine with its trifluorinated analog will affect the structure, stability, and binding affinity of a protein.

The incorporation of fluorinated amino acids can influence protein folding and stability. nih.gov The increased hydrophobicity of a fluorinated side chain can enhance binding affinity in some contexts, while the altered electrostatic properties can be used to modulate protein-protein or protein-ligand interactions. nih.gov

Computational models can be used to predict the impact of these substitutions. For example, molecular docking simulations could be used to predict how the replacement of a key phenylalanine residue at a protein-protein interface with this compound would alter the binding energy and the preferred binding orientation. Similarly, free energy perturbation (FEP) or thermodynamic integration (TI) calculations, which are more computationally intensive, could provide a more quantitative prediction of the change in binding affinity.

Recent advancements have enabled the efficient site-specific incorporation of highly fluorinated phenylalanine analogs into proteins in both bacterial and mammalian cells. nih.gov This opens the door to experimental validation of the predictions made by computational models. By combining predictive modeling with experimental characterization, researchers can gain a deeper understanding of the forces that govern protein interactions and design proteins with novel functions. The ability to systematically tune the electrostatic properties of a key residue provides a powerful strategy for dissecting the energetic contributions to protein stability and binding. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Genetic Encoding Systems

The site-specific incorporation of non-canonical amino acids (ncAAs) like 3,4,5-Trifluoro-L-phenylalanine into proteins is made possible by the expansion of the genetic code. nih.gov This process relies on engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that are orthogonal to the host's translational machinery. addgene.orgscripps.edu Future advancements in this area are crucial for enhancing the efficiency and versatility of incorporating this compound.

A primary focus is the development of more robust and efficient orthogonal aaRS/tRNA pairs. nih.gov Current methods often utilize evolved pairs from organisms like Methanococcus jannaschii or Methanosarcina barkeri/mazei to recognize the desired ncAA and its corresponding codon, typically a reassigned stop codon like UAG (amber). nih.govscripps.edu Research is ongoing to create synthetases with higher specificity for this compound to minimize misincorporation of native amino acids and to increase the yield of the modified protein. nih.gov Directed evolution and computational design are key strategies being employed to tailor the active site of the synthetase to better accommodate the trifluorinated ring. acs.orgacs.orgnih.govfu-berlin.de

Furthermore, efforts are being made to expand the number of available orthogonal systems to allow for the simultaneous incorporation of multiple different ncAAs, a technique known as multisite UAA incorporation. core.ac.uk This would enable the creation of proteins with complex patterns of fluorination, opening up new avenues for studying protein folding and function. The development of systems that utilize quadruplet codons or unnatural base pairs represents another frontier, offering a potentially unlimited number of new codons that are highly orthogonal. nih.gov A recent study reported on a group of pyrrolysine-based aminoacyl-tRNA synthetase/tRNA pairs that facilitate the site-specific encoding of a variety of fluorinated phenylalanine amino acids in both E. coli and mammalian cells, which could potentially be adapted for this compound. nih.gov

| System Component | Development Goal | Rationale |

| Aminoacyl-tRNA Synthetase (aaRS) | Increased specificity and efficiency for this compound. | To improve protein yield and reduce misincorporation of canonical amino acids. nih.gov |

| tRNA | Enhanced orthogonality and compatibility with ribosomes. | To ensure faithful decoding of the designated codon and efficient protein translation. addgene.orgscripps.edu |

| Codon | Exploration of alternative codons (e.g., quadruplet codons, unnatural base pairs). | To enable the simultaneous incorporation of multiple distinct non-canonical amino acids. nih.gov |

| Host Organism | Expansion to a wider range of prokaryotic and eukaryotic systems. | To facilitate the study of fluorinated proteins in diverse cellular contexts and for various applications. nih.govcore.ac.uk |

Integration with Advanced Biophysical Techniques

The incorporation of this compound provides a unique spectroscopic handle for a variety of biophysical techniques, most notably ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ucla.eduacs.org The fluorine nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity. ucla.edu Its large chemical shift dispersion makes it extremely sensitive to the local chemical environment, allowing for the detection of subtle conformational changes in proteins. ucla.eduacs.org

Future research will focus on integrating ¹⁹F NMR studies of proteins containing this compound with other high-resolution structural and dynamic techniques. For instance, combining ¹⁹F NMR with X-ray crystallography can provide a more complete picture of protein structure and dynamics, correlating solution-state dynamics with solid-state structures. nih.govnih.gov The fluorine label can serve as a sensitive probe to monitor protein conformational changes upon ligand binding, protein-protein interactions, or enzymatic reactions. nih.gov

Moreover, the integration with advanced computational methods is a rapidly growing area. acs.orgacs.orgnih.govfu-berlin.de Molecular dynamics (MD) simulations can be used to interpret ¹⁹F NMR data and to provide an atomic-level understanding of the structural and dynamic effects of incorporating this compound. nih.gov Accurate force fields for fluorinated amino acids are crucial for the reliability of these simulations. acs.orgacs.orgnih.govfu-berlin.de The combination of experimental ¹⁹F NMR data with computational modeling will be instrumental in elucidating the role of fluorination in modulating protein-water hydrogen bond networks and other subtle interactions. acs.orgfu-berlin.de

| Biophysical Technique | Application with this compound | Research Objective |

| ¹⁹F NMR Spectroscopy | Probing protein structure, dynamics, and interactions in solution. ucla.eduacs.org | To characterize conformational changes, ligand binding events, and folding pathways. acs.orgnih.gov |

| X-ray Crystallography | Determining the high-resolution structure of fluorinated proteins. | To visualize the precise atomic interactions and structural perturbations introduced by the fluorinated residue. |

| Small-Angle X-ray Scattering (SAXS) | Analyzing the overall shape and quaternary structure of fluorinated proteins in solution. nih.gov | To study large-scale conformational changes and protein assembly. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of fluorinated proteins at an atomic level. nih.gov | To understand the influence of fluorination on protein stability, dynamics, and interactions with other molecules. acs.orgacs.orgfu-berlin.de |

Rational Design of Fluorinated Biomolecules for Specific Research Objectives

The ability to incorporate this compound with high precision opens up exciting possibilities for the rational design of biomolecules with novel properties and functions. nih.govrsc.org The trifluorophenyl group can significantly alter the physicochemical properties of the amino acid, including its hydrophobicity and electrostatic potential, which in turn can influence protein stability, folding, and interactions. nih.gov

One major area of future research is the design of hyperstable proteins. The introduction of fluorinated amino acids into the hydrophobic core of a protein can enhance its thermodynamic stability. nih.govnih.gov The favorable stabilization has been attributed to strengthened electrostatic interactions, such as ArH-π interactions, in highly but not fully fluorinated aromatic rings. nih.gov By strategically placing this compound at key positions within a protein's structure, researchers can aim to create proteins with increased resistance to thermal and chemical denaturation.

Another promising direction is the design of proteins with altered binding affinities and specificities. The unique electronic nature of the trifluorinated ring can be exploited to modulate protein-protein or protein-ligand interactions. acs.orgrsc.org For example, the introduction of this compound at a binding interface could create novel interactions that enhance binding affinity or confer specificity for a particular ligand. researchgate.net This has significant implications for the development of new therapeutics and diagnostic tools. rsc.org

Furthermore, the design of novel biomaterials is an emerging field. The self-assembly of peptides and proteins containing fluorinated amino acids can lead to the formation of unique nanostructures, such as fibrils and nanoparticles. youtube.com The properties of these materials can be tuned by controlling the placement and number of fluorinated residues. These fluorinated biomaterials could have applications in drug delivery, tissue engineering, and biocatalysis.

| Design Objective | Strategy | Potential Application |

| Enhanced Protein Stability | Incorporation of this compound into the hydrophobic core. nih.govnih.gov | Development of robust enzymes for industrial applications; creation of therapeutic proteins with longer shelf lives. |

| Modulated Binding Affinity | Placement of this compound at protein-protein or protein-ligand interfaces. rsc.org | Design of specific inhibitors or activators of enzymes; development of high-affinity antibodies and diagnostic reagents. researchgate.net |

| Novel Biomaterials | Self-assembly of peptides and proteins containing this compound. youtube.com | Creation of biocompatible materials for drug delivery, tissue scaffolding, and biosensors. |

| Probing Enzyme Mechanisms | Use as a spectroscopic probe to monitor catalytic cycles. nih.gov | Elucidation of enzymatic reaction mechanisms to guide the design of more efficient catalysts. |

Q & A

Basic Research Questions

Q. What are the foundational steps for synthesizing 3,4,5-Trifluoro-L-phenylalanine, and what challenges arise in maintaining stereochemical purity?

- Synthesis typically involves fluorination of L-phenylalanine precursors using trifluoromethylation reagents. Key steps include protecting the amino and carboxyl groups to prevent side reactions, followed by regioselective fluorination. Challenges include avoiding racemization during fluorination and ensuring high enantiomeric purity, which requires controlled reaction conditions (e.g., low temperatures, chiral catalysts) .

Q. What analytical methods are most reliable for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (especially and NMR) is critical for verifying trifluorination patterns. High-Performance Liquid Chromatography (HPLC) with chiral columns ensures enantiomeric purity, while mass spectrometry (MS) confirms molecular weight. Cross-referencing with PubChem data (InChI keys, spectral libraries) enhances validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols. Store the compound in airtight containers at ambient temperatures, away from strong acids/bases or oxidizers. Always consult Safety Data Sheets (SDS) for hazard-specific guidance .

Advanced Research Questions

Q. How can regiochemical control be achieved during the trifluorination of L-phenylalanine derivatives?

- Regioselectivity is influenced by electron-directing groups and reaction media. For example, using meta-directing protecting groups (e.g., acetyl) on the phenyl ring prior to fluorination can guide substitution to the 3,4,5-positions. Computational modeling (DFT) may predict optimal reaction pathways, while kinetic studies help refine conditions (e.g., solvent polarity, temperature) .

Q. What are the challenges in interpreting NMR spectra of trifluorinated amino acids, and how can they be mitigated?

- NMR signals are highly sensitive to electronic environments, causing splitting due to coupling with adjacent protons or fluorine atoms. Decoupling techniques and referencing against known fluorinated standards (e.g., trifluoroacetic acid) improve accuracy. Advanced 2D NMR (e.g., - HSQC) can resolve overlapping peaks .

Q. How do structural modifications (e.g., fluorination position) impact the biological activity of phenylalanine derivatives?

- Comparative studies with analogs like 4-Fluoro-L-phenylalanine ( ) reveal that trifluorination at 3,4,5-positions enhances metabolic stability and lipophilicity, affecting membrane permeability in enzyme inhibition assays. In vitro assays (e.g., kinase inhibition) paired with molecular docking studies quantify structure-activity relationships .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting points, solubility) of this compound?

- Discrepancies may arise from polymorphic forms or impurities. Reproduce synthesis/purification protocols from multiple sources (e.g., vs. 20), then validate via differential scanning calorimetry (DSC) for melting behavior and dynamic light scattering (DLS) for solubility profiles. Cross-check with computational solubility parameters (e.g., Hansen Solubility Parameters) .

Methodological Notes